molecular formula C10H10FN3O B3020799 6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one CAS No. 929817-00-5

6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one

Cat. No.: B3020799
CAS No.: 929817-00-5
M. Wt: 207.208
InChI Key: OUMMBZSJMPMYQR-UHFFFAOYSA-N
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Description

6-Fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one is a fluorinated quinazolinone derivative characterized by a fluorine atom at position 6 and a methylaminomethyl group at position 2 of the quinazolinone core. Quinazolinones are heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . The methylaminomethyl group likely enhances solubility and modulates interactions with biological targets such as kinases or tubulin, as seen in related compounds .

Properties

IUPAC Name

6-fluoro-2-(methylaminomethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O/c1-12-5-9-13-8-3-2-6(11)4-7(8)10(15)14-9/h2-4,12H,5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMMBZSJMPMYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC2=C(C=C(C=C2)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-fluoroquinazolin-4(3H)-one.

    Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, with appropriate solvents and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2-(4-fluorophenyl) group in enhances dual EGFR/tubulin inhibitory activity, whereas the methylaminomethyl group in the target compound may improve water solubility and target binding via hydrogen bonding . Halogenation: Fluorine at position 6 (common in all listed compounds) is critical for metabolic stability and hydrophobic interactions with enzyme active sites .

Synthetic Pathways: Most analogs are synthesized via condensation of 2-aminobenzoic acid derivatives with aldehydes or acyl chlorides, followed by cyclization in acetic acid . Electrochemical methods () offer alternative routes with moderate yields.

Mechanistic Diversity :

  • Compounds with triazolylmethyl () or hydroxybenzyl () groups exhibit divergent activities (anticancer vs. antiviral), highlighting the scaffold’s versatility.

Pharmacological and Physicochemical Properties

  • Lipophilicity and Solubility: The methylaminomethyl group likely reduces logP compared to aryl-substituted analogs (e.g., 2-(4-fluorophenyl)), improving aqueous solubility and bioavailability.
  • Enzyme Binding: Fluorine at position 6 and the methylaminomethyl group may synergize to enhance interactions with EGFR’s ATP-binding pocket, as seen in related fluorinated quinazolinones .

Biological Activity

6-Fluoro-2-((methylamino)methyl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, which is recognized for its diverse biological activities. The incorporation of a fluorine atom and a methylamino group enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H10FN3O\text{C}_{10}\text{H}_{10}\text{F}\text{N}_3\text{O}

This compound features a quinazolinone core, which is pivotal in its biological activities. The presence of a fluorine atom is known to enhance lipophilicity and bioavailability, while the methylamino group may contribute to its interaction with biological targets.

Anticancer Properties

Research indicates that quinazolinone derivatives exhibit significant anticancer activities. Specifically, this compound has been studied for its potential as a tyrosine kinase inhibitor, which is crucial in cancer therapy due to the role of tyrosine kinases in cell proliferation and survival.

Case Study Findings:

  • A study reported that similar quinazolinone derivatives showed IC50 values ranging from 0.008 nM to 53.1 nM against various cancer cell lines, indicating potent anticancer properties .
  • The compound's mechanism involves binding to the ATP site of tyrosine kinases, inhibiting their phosphorylation activity, which is essential for cancer cell growth .

Antimicrobial Activity

Quinazolinones are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit moderate activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

  • Antimicrobial screening revealed that related compounds displayed activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that this compound may have similar efficacy .
  • The mechanism of action likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Tyrosine Kinase Inhibition : The compound binds to the active site of various tyrosine kinases, inhibiting their activity and subsequently affecting downstream signaling pathways related to cell growth and survival.
  • Enzyme Interaction : It may also interact with enzymes involved in inflammatory responses, potentially reducing inflammation through modulation of cytokine production.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (nM)Activity Type
This compoundStructureTBDAnticancer, Antimicrobial
6-Fluoro-2-(trifluoromethyl)quinazolin-4-amineStructure0.008Anticancer
6-Fluoro-n-[4-fluorobenzyl]quinazolin-4-amineStructureTBDAnticancer

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key signals include the quinazolinone carbonyl (δ ~160-165 ppm in ¹³C NMR) and fluorine-induced splitting patterns. For example, the 6-fluoro substituent causes distinct coupling in aromatic protons (J ≈ 8-10 Hz) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]⁺ for C₁₁H₁₁FN₃O, expected m/z 220.0886).
  • X-ray crystallography : Resolves substituent positioning, as demonstrated for analogous compounds like 6-chloro-3-((2-pentylthiazol-4-yl)methyl)quinazolin-4(3H)-one .

What in vitro assays are suitable for evaluating the anticancer activity of this compound, and how do its dual inhibitory effects on EGFR and tubulin polymerization compare to known benchmarks?

Advanced Research Question

  • EGFR kinase inhibition : Use recombinant EGFR kinase with ATP-competitive assays (IC₅₀ determination via ELISA or fluorescence polarization). Compare to erlotinib (IC₅₀ ~2 nM) .
  • Tubulin polymerization : Monitor turbidity changes in porcine tubulin extracts. Paclitaxel (promoter) and colchicine (inhibitor) serve as controls. Dual inhibitors often show IC₅₀ values in the 0.5–5 µM range .
  • Data interpretation : Synergistic effects require combination index analysis (e.g., Chou-Talalay method). Contradictions between molecular docking (e.g., COX-2 affinity ) and experimental IC₅₀ values may arise from off-target interactions or assay-specific conditions.

How do structural modifications (e.g., fluorination, methylaminomethyl substitution) influence the compound’s bioactivity and selectivity?

Advanced Research Question

  • Fluorine at C6 : Enhances metabolic stability and electron-withdrawing effects, improving binding to hydrophobic kinase pockets (e.g., EGFR) .
  • Methylaminomethyl group at C2 : Increases solubility and modulates steric hindrance. Analogues with bulkier substituents (e.g., benzyl) show reduced COX-2 affinity but improved antimicrobial activity .
  • SAR studies : Compare derivatives like 6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one (anticancer) vs. 3-(trifluoromethyl)quinazolinones (COX-2 inhibition) .

What analytical challenges arise in resolving contradictory data between molecular docking predictions and experimental results for this compound?

Advanced Research Question

  • False positives in docking : Overestimated affinity due to rigid protein models (e.g., static COX-2 structures). Use molecular dynamics simulations to account for flexibility .
  • Experimental variability : Differences in enzyme sources (e.g., sheep vs. human COX-2) or assay buffers (ionic strength, pH) can alter inhibition kinetics .
  • Mitigation strategies : Validate docking hits with orthogonal assays (e.g., SPR for binding kinetics) and crystallographic validation of ligand-protein interactions .

How can Pd-catalyzed oxidative homocoupling be applied to synthesize dimeric quinazolinone derivatives, and what are the implications for drug design?

Advanced Research Question

  • Methodology : React 2-arylquinazolinones with Pd(OAc)₂, K₂CO₃, and PivOH in DMSO at 100°C to form biaryl dimers. For example, 5-fluoro-2-(p-tolyl)quinazolin-4(3H)-one yields C6-C6 coupled products .
  • Design implications : Dimeric structures may enhance target avidity (e.g., dual kinase inhibition) or improve pharmacokinetics. However, steric clashes can reduce bioavailability, necessitating pharmacokinetic profiling .

What strategies are effective in addressing low yields during the alkylation of quinazolinone precursors?

Basic Research Question

  • Reagent optimization : Use 3-halo-1-phenylpropan-1-one for alkylation instead of bulky electrophiles to minimize steric hindrance .
  • Catalytic systems : Copper(I) iodide or Pd catalysts accelerate C-N bond formation. For example, CuI/ligand systems improve yields in S-substituted derivatives .
  • Workup adjustments : Acidic workup (e.g., HCl) precipitates intermediates, reducing side-product formation .

How does the compound’s antioxidant activity correlate with its structural features, and what assays are appropriate for quantification?

Basic Research Question

  • DPPH/ABTS assays : Measure radical scavenging at 517 nm (DPPH) or 734 nm (ABTS). Derivatives with electron-donating groups (e.g., 4-hydroxyphenyl) show enhanced activity (IC₅₀ ~20–50 µM) .
  • Structure-activity : The methylaminomethyl group may donate electrons via resonance, stabilizing radicals. Fluorine’s electronegativity can reduce activity unless compensated by aromatic hydroxyl groups .

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